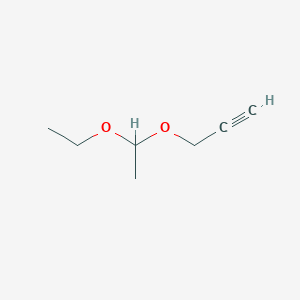
1-Propyne, 3-(1-ethoxyethoxy)-
Descripción general
Descripción
1-Propyne, 3-(1-ethoxyethoxy)- is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. This compound is also known as ethyl 3-ethoxyprop-1-yne-1,3-dicarboxylate and is a member of the alkyne family.
Aplicaciones Científicas De Investigación
Cycloaddition Reactions : The compound reacts with saturated, unsaturated, or functional acetals in the presence of titanium tetrachloride, leading to the synthesis of 2-carbethoxy allylic, dienic, or enynic trimethylsilanes, in a regioselective and often stereoselective manner (Pornet, Rayadh, & Miginiac, 1986).
Synthesis of Propyl Lithium : The compound is used in the synthesis of 3-(2′-ethoxyethoxy)propyl lithium, which can act as an anion polymerization initiator (Feng, 2005).
Aromatisation and Pyridine Synthesis : It participates in reactions leading to the synthesis of 5-substituted 6-(alkylthio)-2-methoxy-2,3-dihydropyridines, which can be further used to produce 3-substituted 2-(methylthio)pyridines (Nedolya et al., 2002).
Germylation and Silylation : It is involved in the germylation and silylation of phenoxy- and phenylthiopropynes and phenoxyallene (Lyashenko et al., 1981).
Synthesis of Fluorescent Dihydrofuran Derivatives : The compound undergoes homocoupling and cyclization reactions to produce fluorescent 2,3-dihydrofuran derivatives (Funayama et al., 2005).
Chemical Insights from High-Resolution X-Ray Photoelectron Spectroscopy : Studies involving propyne, including its derivatives, contribute to understanding the effects of initial-state charge distribution and final-state charge redistribution on ionization energies and acidities (Saethre et al., 2001).
Synthesis of Ethyl Arylpropiolates : It is used in the palladium-catalyzed cross-coupling reaction to synthesize ethyl arylpropiolates (Sakamoto et al., 1992).
Safety and Hazards
1-Propyne, 3-(1-ethoxyethoxy)- is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces .
Propiedades
IUPAC Name |
3-(1-ethoxyethoxy)prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-6-9-7(3)8-5-2/h1,7H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBBTQJLUGADEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885061 | |
| Record name | 1-Propyne, 3-(1-ethoxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18669-04-0 | |
| Record name | 3-(1-Ethoxyethoxy)-1-propyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18669-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propyne, 3-(1-ethoxyethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018669040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propyne, 3-(1-ethoxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propyne, 3-(1-ethoxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-ethoxyethoxy)propyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-(1-ETHOXYETHOXY)-1-PROPYNE in the synthesis of (1R,6S,7S)-4-(tert-Butyldimethylsiloxy)-6-(trimethylsilyl)bicyclo[5.4.0]-undec-4-en-2-one?
A1: 3-(1-ETHOXYETHOXY)-1-PROPYNE serves as a crucial intermediate in the multi-step synthesis of the complex bicyclic compound (1R,6S,7S)-4-(tert-Butyldimethylsiloxy)-6-(trimethylsilyl)bicyclo[5.4.0]-undec-4-en-2-one []. The synthesis utilizes 3-(1-ETHOXYETHOXY)-1-PROPYNE as a starting point to introduce specific functional groups and build the carbon skeleton necessary for the final product. It undergoes transformations to form 1-(1-ethoxyethoxy)-1,2-propadiene, which is then further modified to achieve the desired molecular structure. This highlights the importance of 3-(1-ETHOXYETHOXY)-1-PROPYNE in constructing complex organic molecules through strategic synthetic routes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

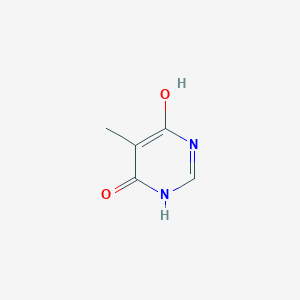
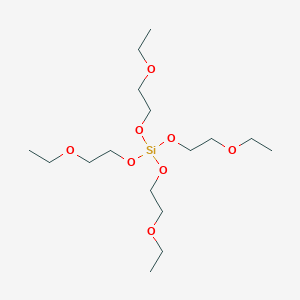
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate](/img/structure/B91936.png)
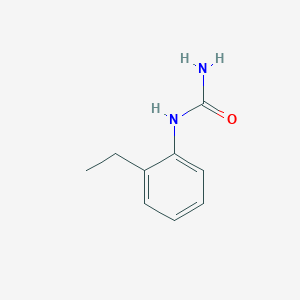
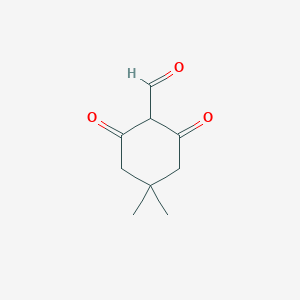
![1-[3,5-Bis(trifluoromethyl)phenyl]piperazine](/img/structure/B91941.png)




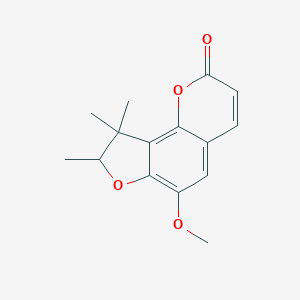

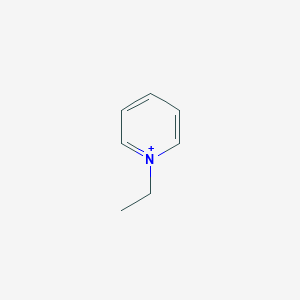
![Methyl 2-[2-(dimethylamino)ethoxy]benzoate](/img/structure/B91961.png)